molecular formula C14H14Cl3NS B6225880 1-{4-[(2,4-dichlorophenyl)sulfanyl]-3-methylphenyl}methanamine hydrochloride CAS No. 2770359-32-3

1-{4-[(2,4-dichlorophenyl)sulfanyl]-3-methylphenyl}methanamine hydrochloride

Cat. No. B6225880
CAS RN: 2770359-32-3
M. Wt: 334.7
InChI Key:
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Description

1-{4-[(2,4-Dichlorophenyl)sulfanyl]-3-methylphenyl}methanamine hydrochloride, or 1-DCPMSM-HCl, is a synthetic compound used in a variety of scientific research applications. It is a white crystalline solid that is soluble in water and ethanol. 1-DCPMSM-HCl is a member of the sulfonamides class of drugs, which are a type of synthetic antibiotics. The compound has been used extensively in laboratory experiments to study its biochemical and physiological effects and its mechanism of action.

Mechanism of Action

1-DCPMSM-HCl acts by inhibiting the enzyme dihydropteroate synthase (DHPS), which is involved in the synthesis of folic acid. Folic acid is an essential component of bacterial cell growth and reproduction, and the inhibition of DHPS by 1-DCPMSM-HCl results in the inhibition of bacterial cell growth and reproduction. Additionally, 1-DCPMSM-HCl has been found to inhibit the enzyme glutathione reductase, which is involved in the metabolism of certain drugs. This inhibition results in the decreased metabolism of these drugs, which can lead to increased drug concentrations in the body.
Biochemical and Physiological Effects
1-DCPMSM-HCl has been found to have a variety of biochemical and physiological effects. The compound has been found to inhibit the growth of several types of bacteria, including Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. Additionally, 1-DCPMSM-HCl has been found to inhibit the activity of enzymes involved in the metabolism of drugs, as well as its potential as a therapeutic agent for the treatment of certain types of cancer. The compound has also been found to have anti-inflammatory properties and to reduce the production of inflammatory mediators.

Advantages and Limitations for Lab Experiments

1-DCPMSM-HCl has several advantages for use in laboratory experiments. The compound is relatively easy to synthesize, and the synthesis can be carried out in a relatively short period of time. Additionally, 1-DCPMSM-HCl is relatively stable and can be stored for extended periods of time without significant degradation. However, the compound is not soluble in organic solvents, which can limit its use in certain types of experiments.

Future Directions

Future research on 1-DCPMSM-HCl could focus on its potential as an anti-inflammatory agent. Additionally, further research could be conducted to investigate the compound’s potential as a therapeutic agent for the treatment of certain types of cancer. Additionally, further research could be conducted to investigate the compound’s potential as an antimicrobial agent. Finally, further research could be conducted to investigate the compound’s potential as an inhibitor of enzymes involved in the metabolism of drugs.

Synthesis Methods

1-DCPMSM-HCl is synthesized through a series of reactions. The first step involves the reaction of 4-chloro-2-methylphenol and 2,4-dichlorobenzylsulfanyl chloride, which yields 4-[(2,4-dichlorophenyl)sulfanyl]-3-methylphenol. This compound is then reacted with methylamine in the presence of an acid catalyst to yield 1-{4-[(2,4-dichlorophenyl)sulfanyl]-3-methylphenyl}methanamine. Finally, the amine is reacted with hydrochloric acid to produce 1-DCPMSM-HCl.

Scientific Research Applications

1-DCPMSM-HCl is used in a variety of scientific research applications. It has been used to study the effects of sulfonamides on the human immune system, as well as its potential as an anti-inflammatory agent. The compound has also been used to study the effects of sulfonamides on the activity of enzymes involved in the metabolism of drugs, as well as its potential as a therapeutic agent for the treatment of certain types of cancer. Additionally, 1-DCPMSM-HCl has been used to study the effects of sulfonamides on the growth of bacteria and other microorganisms.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '1-{4-[(2,4-dichlorophenyl)sulfanyl]-3-methylphenyl}methanamine hydrochloride' involves the reaction of 2,4-dichlorothiophenol with 3-methylbenzylamine to form the intermediate 4-[(2,4-dichlorophenyl)sulfanyl]-3-methylbenzenemethanamine. This intermediate is then reacted with formaldehyde to form the final product, 1-{4-[(2,4-dichlorophenyl)sulfanyl]-3-methylphenyl}methanamine hydrochloride.", "Starting Materials": ["2,4-dichlorothiophenol", "3-methylbenzylamine", "formaldehyde", "hydrochloric acid", "sodium hydroxide", "water"], "Reaction": ["Step 1: Dissolve 2,4-dichlorothiophenol (1.0 equivalent) in a mixture of water and hydrochloric acid. Add sodium hydroxide to adjust the pH to 9-10.", "Step 2: Add 3-methylbenzylamine (1.1 equivalents) to the reaction mixture and stir for 2-3 hours at room temperature.", "Step 3: Filter the resulting solid and wash with water to obtain the intermediate 4-[(2,4-dichlorophenyl)sulfanyl]-3-methylbenzenemethanamine.", "Step 4: Dissolve the intermediate in a mixture of water and formaldehyde (1.2 equivalents) and stir for 2-3 hours at room temperature.", "Step 5: Add hydrochloric acid to adjust the pH to 2-3 and filter the resulting solid.", "Step 6: Wash the solid with water and dry to obtain the final product, 1-{4-[(2,4-dichlorophenyl)sulfanyl]-3-methylphenyl}methanamine hydrochloride."] }

CAS RN

2770359-32-3

Product Name

1-{4-[(2,4-dichlorophenyl)sulfanyl]-3-methylphenyl}methanamine hydrochloride

Molecular Formula

C14H14Cl3NS

Molecular Weight

334.7

Purity

95

Origin of Product

United States

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